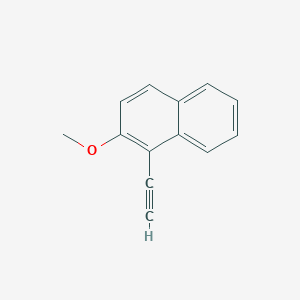

1-Ethynyl-2-methoxynaphthalene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-ethynyl-2-methoxynaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O/c1-3-11-12-7-5-4-6-10(12)8-9-13(11)14-2/h1,4-9H,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVXMSHPNQSBXFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C=C1)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40700678 | |

| Record name | 1-Ethynyl-2-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40700678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917894-85-0 | |

| Record name | 1-Ethynyl-2-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40700678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Ethynyl 2 Methoxynaphthalene and Its Precursors

Traditional Approaches to Ethynylnaphthalenes

Classical methods for the synthesis of ethynylnaphthalenes have historically involved multi-step processes, often requiring harsh reaction conditions. These foundational techniques include dehydrohalogenation and aldehyde homologation.

Dehydrohalogenation Routes

Dehydrohalogenation is a classic and fundamental method for introducing unsaturation into a molecule. The synthesis of alkynes via this route typically involves a two-fold elimination of hydrogen halides from a dihalide. This process often utilizes strong bases to facilitate the elimination reactions. For the synthesis of terminal alkynes, this often involves the use of excess sodium amide (NaNH2) followed by a water workup. youtube.com

Aldehyde Homologation Strategies

Aldehyde homologation offers a pathway to extend a carbon chain by one atom, converting an aldehyde into a terminal alkyne. A prominent method for this transformation is the Seyferth-Gilbert-Bestmann homologation. nih.govorganic-chemistry.org This reaction utilizes the Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) to convert aldehydes, such as a suitable naphthaldehyde precursor, into the corresponding terminal alkyne in a single step under mild conditions. nih.govorganic-chemistry.orgnih.gov The reaction proceeds by the addition of the phosphonate (B1237965) to the aldehyde, followed by a rearrangement and elimination to furnish the alkyne. nih.gov

Advanced Catalytic Synthesis of 1-Ethynyl-2-methoxynaphthalene

Modern synthetic chemistry has seen the advent of powerful catalytic methods that offer greater efficiency, selectivity, and functional group tolerance. The synthesis of this compound has significantly benefited from these advancements, particularly through palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis has become an indispensable tool in the formation of carbon-carbon bonds. core.ac.uk For the synthesis of this compound, Sonogashira coupling and related methodologies are of paramount importance.

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org The synthesis of this compound via this method would involve the coupling of a suitable 1-halo-2-methoxynaphthalene with a protected or terminal acetylene (B1199291) source.

The reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it highly valuable in complex molecule synthesis. wikipedia.orglibretexts.org To circumvent the formation of homocoupled alkyne byproducts (Glaser coupling), copper-free Sonogashira variants have been developed. wikipedia.orglibretexts.org

Table 1: Key Parameters of the Sonogashira Coupling Reaction

| Parameter | Description | Common Examples |

|---|---|---|

| Palladium Catalyst | The primary catalyst that facilitates the oxidative addition and reductive elimination steps. | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ |

| Copper(I) Co-catalyst | Activates the alkyne for transmetalation to the palladium center. | CuI |

| Base | Neutralizes the hydrogen halide formed during the reaction and facilitates the deprotonation of the terminal alkyne. | Amines (e.g., triethylamine, diisopropylamine) |

| Solvent | Provides the medium for the reaction. | Tetrahydrofuran (THF), Dimethylformamide (DMF), Toluene |

| Aryl/Vinyl Halide | The electrophilic coupling partner. Reactivity order: I > Br > Cl. | 1-Iodo-2-methoxynaphthalene, 1-Bromo-2-methoxynaphthalene |

| Alkyne | The nucleophilic coupling partner. | Trimethylsilylacetylene (B32187), Phenylacetylene |

A more recent and innovative approach involves the decarboxylative alkynylation of carboxylic acid derivatives. nsf.govnih.gov This method allows for the coupling of a carboxylic acid, or a derivative thereof, with an alkyne, releasing carbon dioxide as a byproduct. nsf.govnih.gov For the synthesis of this compound, this would entail the use of 2-methoxy-1-naphthoic acid or its derivatives as the starting material.

Palladium catalysis is also central to this transformation. nsf.gov The reaction can proceed through the in-situ activation of the carboxylic acid, for example, to an anhydride, which then undergoes decarbonylative alkynylation. nsf.gov This strategy provides a novel and efficient route to aryl alkynes, expanding the toolbox for the synthesis of compounds like this compound. nsf.govnih.gov

Precursor Synthesis

The availability of suitable precursors is crucial for the successful synthesis of this compound. The primary precursors are 2-methoxynaphthalene (B124790) and its functionalized derivatives.

2-Methoxynaphthalene, also known as nerolin or yara yara, can be synthesized from 2-naphthol (B1666908) through Williamson ether synthesis, typically using a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. youtube.comchemicalbook.comwikipedia.org

Functionalization of 2-methoxynaphthalene is necessary to introduce a leaving group or a functional group that can be converted to an alkyne. For instance, bromination of 2-methoxynaphthalene can yield bromo-2-methoxynaphthalene derivatives, which are excellent substrates for Sonogashira coupling. google.compatsnap.com Formylation of 2-methoxynaphthalene provides 2-methoxy-1-naphthaldehyde, a key intermediate for aldehyde homologation strategies. tandfonline.comtandfonline.com

Copper-Mediated Reactions

Copper catalysis is a cornerstone in alkyne chemistry, offering versatile methods for carbon-carbon and carbon-heteroatom bond formation. These reactions are fundamental for understanding the reactivity of terminal alkynes like this compound.

The Glaser–Hay coupling is a classic and efficient copper-catalyzed aerobic dimerization of terminal alkynes, leading to the formation of symmetric 1,3-diynes. synarchive.comrsc.org This reaction involves exposing a terminal alkyne, such as this compound, to a copper(I) salt in the presence of a base and an oxidant, typically air or oxygen. rsc.org The Hay modification of this reaction utilizes a chelating amine base like N,N,N',N'-tetramethylethylenediamine (TMEDA), which accelerates the reaction and improves the solubility of the copper catalyst in a wider range of organic solvents. rsc.orgorganic-chemistry.org

The mechanism, while still debated, is thought to involve the formation of a copper acetylide intermediate. researchgate.net Subsequent oxidation of the copper(I) to copper(II) facilitates the coupling of the acetylide moieties to form the diyne product, with the copper catalyst being regenerated in the process. rsc.orgnih.gov Electrochemical studies have provided insight, suggesting the involvement of a dinuclear Cu(I) complex, lending support to the Bohlmann model for the Glaser-Hay reaction. rsc.org The reaction is a key step in the synthesis of various complex molecules, including macrocycles and polymers. rsc.org

| Catalyst System | Base/Ligand | Solvent | Key Features | Reference |

|---|---|---|---|---|

| Cu(I) Salt (e.g., CuCl) | Ammonia, Pyridine | Ethanol, Pyridine | Classical Glaser conditions; requires an oxidant (O2). | rsc.org |

| Cu(I) Halide | TMEDA | Various Organic Solvents | Hay modification; accelerated reaction rates and improved solubility. | rsc.orgorganic-chemistry.org |

| Cu(II) Acetate | Pyridine | Pyridine | Eglinton modification; uses stoichiometric copper salts. | rsc.org |

| Copper Electrode | DABCO | - | Electrochemical approach; provides mechanistic insights. | rsc.org |

Copper-catalyzed hydroamination involves the addition of an N-H bond from an amine across the carbon-carbon triple bond of an alkyne. This transformation is a highly atom-economical method for synthesizing enamines and amines. nih.govresearchgate.net For a terminal alkyne like this compound, this reaction offers a direct route to nitrogen-containing naphthalene (B1677914) derivatives.

The reaction can proceed via different pathways depending on the conditions and substrates. For instance, using a copper hydride (CuH) catalyst, the reaction can be directed to produce enamines or, through a subsequent reduction, α-chiral or linear alkylamines. researchgate.net The mechanism is proposed to initiate with the insertion of the alkyne into a copper(I) hydride species, forming a vinylcopper intermediate. nih.gov This intermediate can then react with an electrophilic amine source, such as a hydroxylamine (B1172632) O-benzoate, to yield the desired amine product. nih.gov The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) can often be controlled by the choice of ligands and reaction conditions. nih.gov

| Catalyst | Amine Source | Key Transformation | Product Type | Reference |

|---|---|---|---|---|

| CuH with DTBM-SEGPHOS | Hydroxylamine O-benzoate | Reductive Hydroamination | α-Chiral Amines | nih.gov |

| CuH | Hydroxylamine O-benzoate | Direct Hydroamination | Enamines | nih.gov |

| Cu(OTf)2 (ligand-free) | Cyclic Secondary Amines | Hydroamination of Allenes | (E)-Allylamines | acs.org |

| Cu(I) salt | O-benzoyl hydroxylamines | Amination via Oxidative Addition | Varies with substrate | researchgate.net |

Nickel-Catalyzed Transformations in Methoxy (B1213986) Naphthalene Synthesis

Nickel catalysis provides powerful tools for constructing the methoxy naphthalene core, a key precursor to this compound. These methods often involve the cross-coupling of aryl ethers, which are attractive substrates due to their availability and stability. researchgate.net Nickel catalysts are particularly effective at cleaving the strong C–O bond of methoxyarenes, enabling their functionalization. orgsyn.org

One prominent method is the nickel-catalyzed cross-coupling of methoxynaphthalenes with organoboron reagents (a Suzuki-Miyaura type reaction). orgsyn.org For example, 2-methoxynaphthalene can be coupled with arylboronic esters using a catalyst system like Ni(cod)2/PCy3. orgsyn.org This allows for the construction of biaryl structures. The methoxy group, being tolerant to many synthetic conditions, can serve as a handle for late-stage functionalization. orgsyn.org The development of specialized ligands, such as N-heterocyclic carbenes (e.g., ICy) or stilbenes, has broadened the substrate scope and improved reaction efficiency, even for sterically hindered substrates. orgsyn.orgnih.gov These transformations are crucial for building the molecular framework upon which the ethynyl (B1212043) group can later be installed.

| Substrate 1 | Substrate 2 | Catalyst/Ligand | Product Type | Reference |

|---|---|---|---|---|

| 2-Methoxynaphthalene | Arylboronic Ester | Ni(cod)2 / PCy3 | Biaryl Compound | orgsyn.org |

| 2-Methoxynaphthalene | p-Tolyl-MgBr | Ni-Carbodicarbene Complex | Biaryl Compound | researchgate.net |

| Aryl Tosylate | Formaldehyde Hydrazone | Ni(stbF)3 | Methylated Arene | chemrxiv.org |

| Aryl Triflate | Alkyl Thiol | XantphosNi(o-tolyl)Cl | Thioether | organic-chemistry.org |

Electrochemical and Green Chemistry Approaches to Ethynyl Naphthalenes

In recent years, there has been a significant shift towards developing more sustainable and environmentally benign synthetic methods. Electrosynthesis and flow chemistry represent two powerful green chemistry approaches that are applicable to the synthesis of ethynyl naphthalenes and related compounds. These techniques offer advantages such as reduced waste, improved safety, and enhanced reaction efficiency.

Electrosynthesis Routes

Electrosynthesis utilizes electrical current to drive chemical reactions, often avoiding the need for stoichiometric chemical oxidants or reductants and minimizing waste. acs.org This approach is highly relevant for the synthesis and functionalization of alkynes. For instance, terminal alkynes can be synthesized from dihydrazones through anodic oxidation in an undivided cell with reusable carbon electrodes. researchgate.net Another route involves the electrochemical difunctionalization of terminal alkynes to create more complex structures. A method for the diselenylation of terminal alkynes using simple graphite (B72142) electrodes proceeds with 100% atom economy to produce trisubstituted alkenes. acs.org

While a direct electrosynthesis of this compound is not prominently documented, the principles are readily applicable. For example, the electrochemical oxydihalogenation of alkynes to form α,α-dihaloketones has been demonstrated, showcasing the ability of electrochemistry to generate reactive halogen species in a controlled manner from simple sources like CHCl3 or CH2Br2. acs.org Such green, catalyst-free methods represent a promising frontier for the synthesis of complex alkynes and their derivatives. acs.orgresearchgate.net

Flow Chemistry Protocols for Ethynyl Compound Synthesis

Flow chemistry, which involves performing reactions in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing. These benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), enhanced safety, and the potential for automation and scalability. mdpi.comresearchgate.net

This technology is well-suited for the synthesis of ethynyl compounds. For example, terminal alkynes can be synthesized in flow from aldehydes using the Bestmann–Ohira reagent. The reaction stream can be passed through heated coils and then through cartridges containing immobilized reagents to purify the product in-line, avoiding traditional workup procedures. durham.ac.uk Similarly, palladium-catalyzed couplings of acid chlorides and terminal alkynes to form alkynones have been efficiently performed in flow systems. thieme-connect.de The integration of in-line monitoring tools, like FlowIR, allows for real-time optimization of reaction conditions. thieme-connect.de These protocols enable the safe handling of hazardous reagents and intermediates and can be telescoped into multistep sequences, significantly streamlining the synthesis of complex molecules like functionalized ethynyl naphthalenes. mdpi.comnih.gov

| Reaction Type | Starting Materials | Key Flow Technology | Advantages | Reference |

|---|---|---|---|---|

| Alkyne Synthesis | Aldehyde, Bestmann–Ohira reagent | Packed-bed reactors with scavengers | Automated purification, avoids traditional workup. | durham.ac.uk |

| Alkynone Synthesis | Acid Chloride, Terminal Alkyne | Heated coils, scavenger cartridges | Direct downstream processing, real-time monitoring. | thieme-connect.de |

| Julia-Kocienski Olefination | Aldehyde, Sulfone | Micromixers | Precise control of fast reactions, avoids degradation. | nih.gov |

| Reductive Cyclization | o-Nitrobenzylcarbonyl compound | H-Cube system (hydrogenation) | Rapid reaction times compared to batch. | mdpi.com |

Chemo- and Regioselective Synthesis Strategies

The successful synthesis of this compound hinges on precise control of chemo- and regioselectivity, particularly during the introduction of the ethynyl group. The Sonogashira coupling reaction is the cornerstone of this transformation, offering a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. wikipedia.orglibretexts.org

A common and effective strategy involves a two-step sequence starting from a suitably functionalized naphthalene precursor. The first step is the introduction of a halogen, typically iodine or bromine, at the C-1 position of 2-methoxynaphthalene. This is a critical step where regioselectivity is paramount. The resulting 1-halo-2-methoxynaphthalene then serves as the substrate for the subsequent Sonogashira coupling.

The ethynylation is often achieved using a protected alkyne, such as trimethylsilylacetylene. wikipedia.org This reagent is favored due to its ease of handling as a liquid and the protective nature of the trimethylsilyl (B98337) (TMS) group, which prevents unwanted side reactions. The coupling reaction is typically catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst and an amine base. The reaction proceeds under mild conditions and demonstrates high functional group tolerance.

Following the successful coupling to form 1-((trimethylsilyl)ethynyl)-2-methoxynaphthalene, the TMS protecting group is readily removed under basic conditions, for instance, using potassium carbonate in methanol (B129727), to yield the final product, this compound.

The following table summarizes a representative chemo- and regioselective synthesis of this compound via a Sonogashira coupling reaction.

Table 1: Chemo- and Regioselective Synthesis of this compound

| Step | Reactant | Reagents and Conditions | Product | Yield |

|---|---|---|---|---|

| 1 | 1-Iodo-2-methoxynaphthalene | Trimethylsilylacetylene, Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, rt | 1-((Trimethylsilyl)ethynyl)-2-methoxynaphthalene | High |

| 2 | 1-((Trimethylsilyl)ethynyl)-2-methoxynaphthalene | K₂CO₃, MeOH, rt | This compound | High |

Note: This table represents a general, high-yielding procedure based on established Sonogashira coupling methodologies. Specific yields can vary based on precise reaction conditions and scale.

The regioselectivity of the initial halogenation step is crucial. The directing effect of the methoxy group at the C-2 position influences the position of electrophilic substitution. While a mixture of isomers can be formed, reaction conditions can be optimized to favor the formation of the desired 1-halo-2-methoxynaphthalene precursor.

Similarly, the Sonogashira coupling itself exhibits high regioselectivity, with the coupling occurring specifically at the carbon-halogen bond. libretexts.org In cases where a di-halogenated substrate is used, the reaction can often be controlled to selectively react at the more reactive halogen position. For instance, an iodo-substituent will react preferentially over a bromo-substituent. wikipedia.org

The choice of catalyst, ligands, base, and solvent can all be fine-tuned to optimize the reaction's efficiency and selectivity, ensuring the desired this compound is obtained in high purity and yield. Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts.

Reaction Mechanisms and Kinetics in 1 Ethynyl 2 Methoxynaphthalene Chemistry

Mechanistic Pathways of Alkyne Functionalization

The functionalization of the terminal alkyne in 1-ethynyl-2-methoxynaphthalene can proceed through several mechanistic routes, primarily dominated by metal-catalyzed processes and radical pathways.

The most prominent metal-catalyzed reactions involving terminal alkynes like this compound are cross-coupling reactions, with the Sonogashira coupling being a archetypal example. wikipedia.org This reaction forms a new carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide. organic-chemistry.org The process relies on a dual catalytic system, typically involving a palladium(0) complex and a copper(I) co-catalyst. slideshare.net The generally accepted mechanism proceeds through interconnected catalytic cycles. wikipedia.orglibretexts.org

The catalytic cycle involves three principal steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

Oxidative Addition : The cycle initiates with the oxidative addition of an organohalide (R-X) to a coordinatively unsaturated 14-electron Pd(0) species. This step forms a square planar 16-electron Pd(II) intermediate. libretexts.orgbiolmolchem.com The reactivity of the halide in this step follows the general trend I > OTf > Br > Cl. youtube.com

Transmetalation : Concurrently, this compound reacts with the copper(I) catalyst in the presence of a base (commonly an amine) to form a copper(I) acetylide intermediate. This copper acetylide then undergoes transmetalation with the Pd(II) complex, where the acetylide group displaces the halide on the palladium center. youtube.com

Reductive Elimination : The resulting palladium complex, now bearing both the organic group (R) from the organohalide and the 2-methoxynaphthylethynyl group, undergoes reductive elimination. This step forms the final coupled product (the new arylalkyne or enyne) and regenerates the active Pd(0) catalyst, allowing the cycle to continue. libretexts.org

While this represents the classic copper-co-catalyzed pathway, copper-free Sonogashira variants have also been developed, which are believed to proceed through alternative interconnected Pd(0)/Pd(II) cycles. wikipedia.org The efficiency and success of the coupling are highly dependent on the choice of palladium precursor, ligands, base, and solvent. wikipedia.orglibretexts.org

Table 1: Key Stages of the Sonogashira Pd(0)/Pd(II) Catalytic Cycle

| Stage | Description | Key Intermediates |

| Catalyst Activation | A Pd(II) precatalyst is reduced in situ to the active Pd(0) species. slideshare.netlibretexts.org | L₂Pd(0) |

| Oxidative Addition | An aryl or vinyl halide (R-X) adds to the Pd(0) center, forming a Pd(II) complex. youtube.com | L₂Pd(R)(X) |

| Transmetalation | The deprotonated alkyne (as a copper acetylide) transfers from copper to the palladium center, displacing the halide. youtube.com | L₂Pd(R)(C≡C-R') |

| Reductive Elimination | The coupled product is eliminated from the palladium center, regenerating the Pd(0) catalyst. nih.gov | R-C≡C-R' and L₂Pd(0) |

L = Ligand (e.g., phosphine), R' = 2-methoxynaphthalene (B124790)

The ethynyl (B1212043) group is also susceptible to attack by radical species. Radical reactions offer an alternative to metal-catalyzed methods for C-C bond formation and cyclization. These pathways typically involve three main phases: initiation, propagation, and termination. libretexts.org

A common radical pathway is the addition of a radical to one of the sp-hybridized carbons of the alkyne. This generates a highly reactive vinyl radical intermediate. The fate of this intermediate determines the final product structure.

Radical Addition and Hydrogen Abstraction : A radical species (R•) can add to the triple bond of this compound. The resulting vinyl radical can then abstract a hydrogen atom from a suitable donor (like Bu₃SnH) to yield an alkene product. libretexts.org

Radical Cyclization : If the molecule contains another unsaturated moiety (an enyne, for example), the initially formed vinyl radical can undergo an intramolecular cyclization. rsc.org This is a powerful method for constructing cyclic and polycyclic systems. For instance, radical methods have been developed for the stereoselective introduction of an ethynyl group via atom transfer radical cyclization followed by elimination. nih.gov

The ethynyl radical (C₂H•) itself is a highly reactive species that readily adds to π-bonds. rsc.org Studies on its reaction with various molecules show that it can lead to complex hydrocarbon formation through addition, isomerization, and elimination steps, highlighting the diverse pathways available once a radical center is introduced at an ethynyl moiety. rsc.orgresearchgate.net

Table 2: Common Radical Reactions at an Ethynyl Group

| Reaction Type | Description | Key Feature |

| Radical Addition | A radical adds across the C≡C triple bond. rsc.org | Formation of a vinyl radical intermediate. |

| Atom Transfer | A radical abstracts an atom (e.g., H or a halogen) from another molecule. | Propagation of the radical chain. |

| Cyclization | An intramolecular radical addition, often onto a tethered alkene or arene. rsc.orgchemrxiv.org | Formation of a cyclic structure. |

| Fragmentation | A radical intermediate breaks apart to form a more stable radical and a neutral molecule. | Can be a competing or a desired pathway. |

Stereochemical Control and Reaction Selectivity

Achieving stereochemical control is a central goal in modern organic synthesis. In reactions involving the functionalization of this compound, selectivity can be manifested as regioselectivity (where a reagent adds) or stereoselectivity (the spatial arrangement of the new bonds).

For additions across the alkyne's triple bond, regioselectivity is a key consideration. For example, in the hydration of the alkyne, the addition of water can theoretically lead to two different ketones depending on which carbon the oxygen atom attacks (Markovnikov vs. anti-Markovnikov addition). Catalysts and reaction conditions are chosen to favor one outcome over the other.

Stereoselectivity becomes critical when new chiral centers are formed. Asymmetric synthesis, which aims to produce one enantiomer of a chiral product in excess, can be achieved by using chiral reagents or catalysts. uoa.gr In the context of metal-catalyzed reactions of this compound, employing chiral phosphine (B1218219) ligands on the palladium catalyst can create a chiral environment around the metal center. This chiral pocket can differentiate between two competing reaction pathways, leading to the preferential formation of one enantiomer of the product.

Furthermore, stereoselectivity has been demonstrated in radical reactions. A notable example is the stereoselective introduction of an ethynyl group into iodohydrins via a radical cyclization-elimination sequence, where the stereochemistry of the final product is controlled by the geometry of the cyclization transition state. nih.gov This highlights that even highly reactive radical intermediates can be guided to form products with high levels of stereochemical purity.

Kinetic Studies of Transformations Involving this compound

While specific kinetic data for reactions of this compound are not extensively reported in the literature, the principles of kinetic analysis for its key transformations, like the Sonogashira coupling, are well-established. Kinetic measurements for Sonogashira reactions have been performed using techniques like gas chromatography to corroborate proposed mechanisms. libretexts.org

A kinetic study of the Sonogashira coupling of this compound with an aryl halide would typically investigate several factors:

Effect of Substrate : The rate of reaction is highly dependent on the nature of the aryl halide, with reactivity generally following the order I > Br > Cl. This reflects the bond dissociation energies of the carbon-halogen bond, which is broken during the rate-influencing oxidative addition step. wikipedia.orgyoutube.com

Base and Solvent : The choice of base and solvent can affect the rate by influencing the deprotonation of the alkyne and the solubility and stability of the catalytic intermediates. wikipedia.org

Temperature : As with most chemical reactions, higher temperatures generally lead to faster rates. However, this can also promote side reactions, such as the self-coupling of the alkyne (Glaser coupling). youtube.com

By systematically varying these parameters and measuring the reaction rate, a detailed picture of the reaction's energy landscape and the factors controlling its efficiency can be constructed.

Spectroscopic and Advanced Characterization Techniques for 1 Ethynyl 2 Methoxynaphthalene Systems

Elucidation of Electronic Structure via UV-Vis Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy is a key technique for probing the electronic structure of conjugated systems like 1-ethynyl-2-methoxynaphthalene. The absorption of UV-Vis radiation promotes electrons from lower to higher energy molecular orbitals, and the wavelengths of maximum absorption (λmax) are indicative of the energy gaps between these orbitals.

For aromatic compounds such as naphthalene (B1677914) derivatives, the UV spectrum typically displays multiple absorption bands corresponding to π-π* transitions. The introduction of substituents, in this case, an ethynyl (B1212043) and a methoxy (B1213986) group, can cause shifts in these absorption maxima. For the related compound 2-methoxynaphthalene (B124790), characteristic absorption maxima are observed in the regions of 220-240 nm and 280-300 nm, which are attributed to the π-π* transitions within the naphthalene ring system. ijpsjournal.com The presence of the ethynyl group in this compound is expected to further influence these electronic transitions due to the extension of the π-conjugated system.

Studies on similar aromatic structures reveal that the position and intensity of these bands can be affected by solvent polarity, reflecting changes in the electronic distribution of the molecule in its ground and excited states. researchgate.net A detailed analysis of the UV-Vis spectrum of this compound would provide valuable information on its electronic properties, including the HOMO-LUMO gap, which is crucial for understanding its reactivity and potential applications in materials science.

Vibrational Analysis by Infrared Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups and characterizing the vibrational modes of a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the various bonds present in its structure.

For the parent compound, 2-methoxynaphthalene, typical IR absorption bands are observed for aromatic C-H stretching (3050-3100 cm⁻¹), aromatic C=C stretching (1600-1650 cm⁻¹), and C-O stretching (1250-1300 cm⁻¹). ijpsjournal.com In the case of this compound, additional characteristic peaks are anticipated. The terminal alkyne C≡C bond typically shows a stretching vibration in the range of 2100-2140 cm⁻¹, which is often weak in intensity. The ≡C-H stretching vibration of the ethynyl group is expected to appear as a sharp band around 3300 cm⁻¹.

Furthermore, the methoxy group (-OCH₃) will have characteristic C-H stretching vibrations. Asymmetrical and symmetrical stretching modes of the methyl group are generally observed around 2925 and 2865 cm⁻¹, respectively. semanticscholar.org The C-O stretching vibration for an aryl ether is typically found in the 1275-1200 cm⁻¹ region. docbrown.info A comprehensive analysis of the IR spectrum provides a vibrational fingerprint of the molecule, confirming the presence of its key functional groups. nih.govnist.gov

Table 1: Predicted Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Ethynyl (≡C-H) | Stretching | ~3300 |

| Ethynyl (C≡C) | Stretching | 2100-2140 |

| Aromatic (C-H) | Stretching | 3000-3100 |

| Methyl (C-H) | Asymmetric & Symmetric Stretching | 2850-2960 |

| Aromatic (C=C) | Stretching | 1500-1600 |

| Aryl Ether (C-O) | Stretching | 1200-1275 |

Nuclear Magnetic Resonance (NMR) for Structural Confirmation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. Both ¹H and ¹³C NMR are crucial for confirming the structure of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would display distinct signals for the aromatic protons, the methoxy protons, and the acetylenic proton. The aromatic protons on the naphthalene ring system are expected to resonate in the downfield region, typically between δ 7.0 and 8.5 ppm, with their specific chemical shifts and coupling patterns providing information about their relative positions. The methoxy group protons (-OCH₃) would appear as a singlet, likely in the range of δ 3.8-4.0 ppm. The acetylenic proton (≡C-H) is anticipated to resonate as a singlet around δ 3.0-3.5 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The carbon atoms of the naphthalene ring would produce a series of signals in the aromatic region (δ 110-160 ppm). The carbons of the ethynyl group (C≡C) are expected to resonate in the range of δ 70-90 ppm. The methoxy carbon (-OCH₃) would typically appear as a single peak around δ 55-60 ppm. For the related compound 2-methoxynaphthalene, the methoxy carbon resonates at approximately δ 55.3 ppm. guidechem.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 7.0 - 8.5 | 110 - 160 |

| Methoxy Protons (-OCH₃) | 3.8 - 4.0 | 55 - 60 |

| Acetylenic Proton (≡C-H) | 3.0 - 3.5 | N/A |

| Acetylenic Carbons (C≡C) | N/A | 70 - 90 |

Mass Spectrometry for Molecular Composition and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For this compound (C₁₃H₁₀O), the molecular weight is 182.22 g/mol . biosynth.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 182. The fragmentation pattern would provide further structural information. Common fragmentation pathways for related aromatic ethers and alkynes could be anticipated. For instance, the loss of a methyl group (CH₃) from the methoxy moiety would result in a fragment ion at m/z 167. Subsequent loss of a carbonyl group (CO) could lead to a fragment at m/z 139. Fragmentation of the ethynyl group could also occur. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the elemental composition of the molecular ion and its fragments, confirming the chemical formula. rsc.org

X-ray Diffraction for Solid-State Structural Analysis

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal XRD analysis of this compound would provide accurate bond lengths, bond angles, and torsion angles. This technique would also reveal the packing of the molecules in the crystal lattice, including any intermolecular interactions such as π-π stacking or hydrogen bonding.

For a related Schiff base compound containing a methoxynaphthalene moiety, X-ray diffraction revealed a twisted conformation, with the naphthalene ring system being inclined relative to another part of the molecule. researchgate.net Such conformational details are crucial for understanding the solid-state properties of the material. The crystal structure would also provide insights into the planarity of the naphthalene ring and the linearity of the ethynyl group.

Advanced Time-Resolved Spectroscopic Studies (e.g., Femtosecond Transient Absorption)

Femtosecond transient absorption (fs-TA) spectroscopy is an advanced technique used to study the dynamics of excited electronic states on ultrafast timescales. rsc.org This method involves exciting the sample with a short "pump" laser pulse and then probing the resulting changes in absorption with a second, time-delayed "probe" pulse.

By applying fs-TA to this compound, it would be possible to monitor the relaxation pathways of the molecule after photoexcitation. This could include processes such as internal conversion, intersystem crossing to triplet states, and vibrational relaxation within the excited states. researchgate.net The lifetimes of the various excited states can be determined, providing a detailed picture of the photophysical behavior of the molecule. Such studies are particularly relevant for understanding the potential of this compound in applications involving light-matter interactions, such as organic electronics or photochemistry. The dynamics of photogenerated carriers can be analyzed to understand the ultrafast interfacial electron transfer processes. rsc.orgrsc.orgresearchgate.net

Computational and Theoretical Chemistry Studies on 1 Ethynyl 2 Methoxynaphthalene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. mdpi.com DFT calculations are used to determine the optimized molecular geometry, electronic properties, and reactivity of compounds like 1-Ethynyl-2-methoxynaphthalene. nih.gov These calculations are founded on the principle that the energy of a molecule can be determined from its electron density, providing a framework to investigate its behavior. nih.gov

In the study of naphthalene (B1677914) derivatives, DFT has been successfully employed to analyze molecular structures, vibrational frequencies, and electronic properties. tandfonline.com For this compound, DFT would be used to model the ground state geometry, identifying key bond lengths and angles. The results of these calculations serve as the foundation for more advanced computational analyses, including the study of molecular orbitals and charge distribution.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. nih.govyoutube.com A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state. nih.gov

For this compound, the HOMO is expected to be distributed across the electron-rich naphthalene ring system, while the LUMO would also be located over the π-system. The energy of these orbitals dictates the molecule's behavior in chemical reactions. Molecules with higher energy HOMOs are more effective electron donors (nucleophiles), whereas those with lower energy LUMOs are better electron acceptors (electrophiles). youtube.com DFT calculations are the primary tool for determining the energies and spatial distributions of these orbitals.

Below is a table showing representative HOMO, LUMO, and energy gap values for related naphthalene derivatives, as calculated by DFT methods. These values illustrate the typical energy ranges and demonstrate how substituents can influence electronic properties.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 2,7-Naphthol | -5.906 | - | - |

| 4-Methyl-1-naphthol | -5.430 | - | - |

| Triazine Derivative | - | - | 4.487 |

| Substituted Hydrazinecarbodithioate | -0.26751 | -0.18094 | 0.08657 |

This table presents data from related compounds to illustrate the application of FMO analysis; specific values for this compound would require dedicated DFT calculations. nih.govtandfonline.comirjweb.com

Understanding the distribution of electrons within a molecule is crucial for predicting its reactivity and intermolecular interactions. Computational methods such as Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) mapping are used to investigate charge distribution and electron delocalization.

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. nih.gov It maps regions of varying electrostatic potential, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. In an MEP map of this compound, negative potential (typically colored red) would be expected around the methoxy (B1213986) oxygen atom and the π-system of the ethynyl (B1212043) group and naphthalene rings, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be found around the hydrogen atoms.

Molecular Dynamics Simulations of this compound Systems

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can model the dynamic behavior of systems, providing insights into processes such as conformational changes, solvation, and material properties. rsc.orgarxiv.org

For this compound, MD simulations could be employed to study its behavior in different environments, such as in various solvents or in the solid state. For example, simulations could predict how the molecule interacts with solvent molecules, which is crucial for understanding its solubility and reactivity in solution. In materials science, MD simulations can be used to predict the crystal structure and morphology of molecular solids by simulating the growth process from a solution or melt. rsc.orgarxiv.org Furthermore, MD simulations are invaluable for studying the formation and stability of larger molecular assemblies, as discussed in the context of supramolecular chemistry. nih.gov

Theoretical Insights into Reaction Pathways and Transition States

Computational chemistry provides essential tools for exploring the mechanisms of chemical reactions. By mapping the potential energy surface (PES) of a reaction, researchers can identify the most likely pathways, locate transition states, and calculate activation energies. This information is vital for understanding reaction kinetics and predicting product formation. nih.gov

For this compound, theoretical methods can be used to investigate the reactivity of its functional groups—the ethynyl and methoxy groups—as well as the aromatic naphthalene core. For instance, DFT calculations can model addition reactions to the ethynyl group or electrophilic substitution on the naphthalene ring. Studies on similar aromatic systems, like the reaction of naphthalene with hydroxyl radicals, have successfully used DFT to elucidate complex reaction mechanisms, including the formation of various intermediates and products. researchgate.net By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed, revealing the kinetic and thermodynamic favorability of different pathways. kaust.edu.sa

Prediction of Spectroscopic Properties through Quantum Chemical Methods

Quantum chemical methods, particularly DFT, are widely used to predict various spectroscopic properties of molecules, including vibrational (FT-IR, Raman), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra. nih.govpnrjournal.com These theoretical predictions are invaluable for interpreting experimental data and confirming molecular structures. healthinformaticsjournal.com

For this compound, DFT calculations can compute the vibrational frequencies corresponding to different molecular motions. These calculated frequencies can be compared with experimental FT-IR and Raman spectra to assign specific peaks to particular bond stretches, bends, or torsions. nih.gov

Time-dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption peaks in a UV-Vis spectrum. mdpi.com This allows for the prediction of the molecule's color and its behavior upon absorbing light.

Similarly, methods like Gauge-Including Atomic Orbital (GIAO) can be used to calculate NMR chemical shifts (¹H and ¹³C) with high accuracy. nih.gov Comparing theoretical and experimental chemical shifts helps in the complete assignment of the NMR spectrum and confirms the molecular structure. The table below illustrates how theoretical calculations compare with experimental data for a related compound.

| Spectroscopic Data | Experimental Value | Calculated Value (DFT) |

| FT-IR (cm⁻¹) | ||

| C=O Stretch | 1654 | 1649 |

| C-H Stretch | 3067 | 3068 |

| ¹³C NMR (ppm) | ||

| Carbonyl Carbon (C=O) | 190.07 | 193.01 |

| Methoxy Carbon (-OCH₃) | 55.64 | 55.45 |

This table shows a comparison for 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone to illustrate the accuracy of DFT-based spectroscopic prediction. nih.gov

Modeling of Intermolecular Interactions and Supramolecular Assemblies

The study of intermolecular interactions is fundamental to understanding how molecules organize into larger, functional structures known as supramolecular assemblies. rsc.orgthieme-connect.de These interactions, which include hydrogen bonding, π-π stacking, and van der Waals forces, dictate the properties of materials in the solid state and in solution. nih.gov

This compound possesses several features that can drive supramolecular assembly. The electron-rich naphthalene π-system can participate in π-π stacking interactions with other aromatic molecules. acs.org The methoxy group can act as a hydrogen bond acceptor, while the hydrogen on the ethynyl group can act as a weak hydrogen bond donor.

Computational modeling is a powerful tool for investigating these non-covalent interactions. bohrium.comresearchgate.net DFT calculations can be used to determine the geometry and binding energies of dimers or larger clusters of this compound, revealing the most stable arrangements. acs.org MD simulations can then be used to model the dynamic process of self-assembly, showing how individual molecules come together to form ordered structures like fibers, sheets, or crystals. nih.gov

Derivatization and Functionalization Strategies of 1 Ethynyl 2 Methoxynaphthalene

Click Chemistry Applications (e.g., Azide-Alkyne Cycloadditions)

One of the most powerful and widely used functionalization strategies for terminal alkynes like 1-ethynyl-2-methoxynaphthalene is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction, a cornerstone of "click chemistry," involves the 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne to exclusively form a 1,4-disubstituted 1,2,3-triazole. medchem101.comwikipedia.org The CuAAC reaction is renowned for its high efficiency, mild reaction conditions, and exceptional tolerance of other functional groups. beilstein-journals.orgnih.gov

The reaction is typically catalyzed by a copper(I) source, which can be added directly (e.g., CuI, CuBr) or generated in situ from a copper(II) salt like CuSO₄ and a reducing agent such as sodium ascorbate. broadpharm.com The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide. wikipedia.org The use of stabilizing ligands can prevent the oxidation of the active Cu(I) catalyst. broadpharm.com

The resulting triazole ring is not merely a linker; it is a stable, aromatic heterocycle that can participate in hydrogen bonding and dipole-dipole interactions, making it a valuable component in the design of biologically active molecules and functional materials. beilstein-journals.orgnih.govnih.gov The reaction of this compound with various organic azides (R-N₃) provides a direct route to a library of novel 1,2,3-triazole derivatives, each bearing the 2-methoxynaphthyl moiety.

General Reaction Scheme for CuAAC with this compound:

Table 1: Key Features of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Feature | Description |

|---|---|

| Reactants | This compound and an organic azide (R-N₃). |

| Product | 1,4-disubstituted 1,2,3-triazole. wikipedia.org |

| Catalyst | Typically a Copper(I) source, often from Cu(II) sulfate (B86663) and sodium ascorbate. broadpharm.com |

| Solvent | Often performed in a variety of solvents, including water, t-BuOH, and DMSO. broadpharm.com |

| Conditions | Generally mild, often proceeding at room temperature. nih.gov |

| Advantages | High yield, high regioselectivity, wide functional group tolerance, and simple work-up. medchem101.combeilstein-journals.org |

Polymerization and Oligomerization of this compound

The terminal alkyne group in this compound allows it to undergo polymerization and oligomerization reactions, leading to macromolecular structures with conjugated backbones. While specific studies on the polymerization of this compound are not extensively detailed, the polymerization of similar terminal alkynes, such as 1-ethynylnaphthalene, is known. nih.gov These reactions typically yield polymers with a polyacetylene-type structure, where the pendant groups are the 2-methoxynaphthyl moieties.

Oligomerization, the formation of molecules consisting of a few repeating monomer units, can also be achieved under controlled conditions. nih.gov The resulting polymers and oligomers are of significant interest due to their potential semiconducting and photoluminescent properties, arising from the extended π-conjugation along the polymer backbone.

Table 2: Potential Polymerization Methods for this compound

| Polymerization Method | Catalyst/Initiator | Expected Polymer Structure | Potential Properties |

|---|---|---|---|

| Coordination Polymerization | Ziegler-Natta catalysts (e.g., TiCl₄/AlEt₃) | Stereoregular polyacetylene backbone | Electrically conductive, optical activity |

| Metathesis Polymerization | Schrock (Mo, W) or Grubbs (Ru) catalysts | Polyene structure | High molecular weight polymers, good solubility |

| Anionic/Cationic Polymerization | Strong bases or Lewis acids | Varied structures, potential for side reactions | Less common for simple alkynes |

These polymers, featuring bulky, aromatic side chains, would likely exhibit enhanced solubility and processability compared to unsubstituted polyacetylene, making them attractive for applications in organic electronics.

Formation of Organometallic Complexes with this compound Ligands

The ethynyl (B1212043) group of this compound can serve as a ligand, coordinating to various transition metals to form stable organometallic complexes. Alkynes are versatile ligands that can bind to metal centers in several distinct modes. youtube.com

π-Complex Formation: The alkyne can donate electron density from its filled π-orbitals to vacant d-orbitals on the metal center, acting as a two-electron donor. youtube.com In this mode, the C≡C triple bond is preserved, though its bond length may increase upon coordination.

σ-Alkynyl (Acetylide) Complex Formation: Following deprotonation of the acidic terminal proton, the resulting alkynyl anion can form a strong σ-bond with a metal center. This is a common motif in many catalytic cycles, including cross-coupling reactions.

The naphthalene (B1677914) moiety can also participate in coordination, potentially leading to multidentate ligands that form chelate complexes. youtube.com The formation of such complexes is fundamental to the catalytic activation of the alkyne for further transformations.

Table 3: Coordination Modes of this compound in Organometallic Complexes

| Coordination Mode | Description | Example Metal Centers |

|---|---|---|

| η²-Alkyne (π-Complex) | The C≡C triple bond coordinates side-on to the metal. The alkyne is a neutral 2-electron donor. | Pt(II), Pd(0), Co(0) |

| σ-Alkynyl (Acetylide) | A direct metal-carbon σ-bond is formed after deprotonation of the alkyne. The ligand is a 1-electron anionic donor. | Cu(I), Ag(I), Au(I), Pd(II) |

| Bridging Ligand | The alkyne can bridge two or more metal centers, either in a π-fashion or as a σ,π-alkynyl ligand. | Fe, Co, Ru clusters |

Annulation and Cycloaddition Reactions

Beyond the azide-alkyne cycloaddition, the alkyne functionality of this compound can participate in a variety of other annulation and cycloaddition reactions to construct new ring systems. ias.ac.innih.gov These reactions are powerful tools in synthetic chemistry for building molecular complexity.

[4+2] Cycloadditions (Diels-Alder Reactions): this compound can act as a dienophile in Diels-Alder reactions with suitable dienes, leading to the formation of six-membered rings.

[2+2+2] Cycloadditions: The trimerization of alkynes, often catalyzed by transition metals like cobalt or rhodium, can produce substituted benzene (B151609) rings. The co-cyclotrimerization of this compound with other alkynes or nitriles can lead to highly substituted aromatic and heteroaromatic systems.

Dehydrogenative Annulation: Under copper catalysis, a dehydrogenative annulation reaction between arenes and terminal alkynes can occur, providing access to complex polycyclic structures. rsc.org

These cycloaddition pathways significantly expand the synthetic utility of this compound, enabling its use as a building block for diverse carbocyclic and heterocyclic frameworks. nih.gov

Incorporation into Extended π-Conjugated Systems (e.g., Diynes, Triazoles, Naphthalene Diimides)

The ability to form new carbon-carbon and carbon-heteroatom bonds makes this compound an excellent precursor for the synthesis of materials with extended π-conjugation. These materials are of interest for their optoelectronic properties.

Diynes and Polyynes: Oxidative coupling reactions, such as the Glaser or Eglinton couplings, can link two molecules of this compound to form a symmetrical 1,4-bis(2-methoxynaphthalen-1-yl)buta-1,3-diyne. This extends the π-system and can lead to materials with interesting photophysical properties.

Triazoles: As detailed in section 6.1, the formation of a 1,2,3-triazole ring via click chemistry incorporates a five-membered aromatic heterocycle that connects the 2-methoxynaphthalene (B124790) unit to another molecular fragment, effectively extending the conjugated path. nih.gov

Naphthalene Diimides (NDIs): NDIs are a class of electron-deficient aromatic compounds widely used as electron acceptors in organic electronics. nih.govrsc.org this compound can be coupled to a halogenated NDI core using palladium-catalyzed cross-coupling reactions like the Sonogashira coupling. This creates a donor-acceptor type molecule where the electron-rich methoxynaphthalene unit is electronically connected to the electron-poor NDI core, a design principle often used in organic solar cells and field-effect transistors.

Table 4: Synthesis of Extended π-Systems from this compound

| Target System | Synthetic Method | Key Features of Product |

|---|---|---|

| Symmetrical Diyne | Glaser-Hay Coupling (CuCl/TMEDA, O₂) | Extended π-conjugation, potential for fluorescence |

| 1,2,3-Triazole | Cu(I)-Catalyzed Azide-Alkyne Cycloaddition | High stability, modular synthesis, potential for H-bonding |

| Naphthalene Diimide Conjugate | Sonogashira Coupling (Pd/Cu catalyst) | Donor-acceptor architecture, charge-transfer properties |

Advanced Applications of 1 Ethynyl 2 Methoxynaphthalene in Emerging Technologies

Materials Science Applications

The exploration of 1-Ethynyl-2-methoxynaphthalene in materials science is primarily centered on its utility as a monomer and a precursor for constructing larger, functional architectures.

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

While naphthalene (B1677914) derivatives, in general, are considered promising candidates for organic electronic applications due to their inherent photophysical properties, specific research detailing the application of this compound in the fabrication of Organic Light-Emitting Diodes (OLEDs) and other optoelectronic devices is not extensively available in the public domain. The potential for its use exists, but dedicated studies on this specific compound are not prominently reported in the reviewed literature.

Organic Semiconductors and Field-Effect Transistors

Similar to the field of OLEDs, the direct application of this compound or its polymers in organic semiconductors and organic field-effect transistors (OFETs) is not well-documented in current research literature. While the synthesis of conjugated polymers from ethynyl-functionalized aromatic compounds is a known strategy for creating semiconducting materials, specific studies focusing on the charge transport properties and device performance of polymers derived from this compound are not readily found.

Sensors and Chemosensors based on Ethynyl (B1212043) Naphthalene Derivatives

Naphthalene-based fluorescent probes are widely investigated for their sensing and selectivity towards various analytes. However, specific research on the development of sensors or chemosensors directly utilizing this compound as the primary sensing component is limited. The ethynyl group offers a site for functionalization, suggesting its potential as a building block for more complex sensor molecules, though dedicated studies on its intrinsic sensing capabilities are not prevalent.

Building Blocks for Nanomaterials (e.g., Graphene-like Structures)

A significant area of application for this compound is in the synthesis of complex organic molecules and nanomaterials through transition metal-catalyzed reactions. The ethynyl group serves as a highly reactive site for carbon-carbon bond formation.

One notable application is its use in [2+2+2] cycloaddition reactions. For instance, cobalt-catalyzed cyclotrimerization of chiral diynes with this compound has been employed to synthesize novel naphthylpyridines. nih.gov This method allows for the construction of intricate, helically chiral structures which are valuable components for advanced materials.

The Sonogashira coupling reaction is another key synthetic tool where this compound is utilized. It can be coupled with various aryl halides to create larger conjugated systems. nih.govlookchem.com These reactions are fundamental in building up the backbones of functional polymers and complex aromatic architectures that can be precursors to graphene-like fragments or other carbon-rich nanomaterials. The 2-methoxynaphthalene (B124790) backbone is often selected due to its accessibility and prevalence in many biaryl systems. lookchem.com

Table 1: Examples of Reactions Using this compound for Nanomaterial Precursor Synthesis

| Reaction Type | Reactants | Catalyst | Product Type | Reference |

| Sonogashira Coupling | This compound, Methyl 1-bromo-2-naphthoate | Pd(PPh₃)₄ | Diarylalkyne | nih.gov |

| [2+2+2] Cycloaddition | Chiral Diyne, this compound, Nitrile | Cobalt Complex | Naphthylpyridine | nih.gov |

| Sonogashira Coupling | 1-Iodo-2-methoxynaphthalene, Diynes | Palladium Complex | Monoarylated Diyne | lookchem.com |

Catalysis and Ligand Design

The electronic and steric properties of this compound make it an attractive scaffold for the design of specialized ligands for transition metal catalysis.

Role as Ligands in Transition Metal Catalysis

The ethynylnaphthalene moiety can be incorporated into larger molecular frameworks to create ligands with specific properties. These ligands can then coordinate with transition metals to form catalysts with tailored reactivity and selectivity.

Research has shown that this compound is a precursor in the synthesis of chiral phosphine (B1218219) ligands. core.ac.uk These ligands are crucial in asymmetric catalysis, where the formation of a single enantiomer of a chiral product is desired. The rigid naphthalene unit can influence the steric environment around the metal center, thereby directing the stereochemical outcome of the catalytic reaction.

Furthermore, gold(I) complexes have been synthesized using ligands derived from this compound. tesisenred.net These gold catalysts are of interest for a variety of organic transformations. The specific ligand architecture plays a critical role in the catalytic activity and stability of the complex. The synthesis often involves the reaction of the ethynyl group to link the naphthalene moiety to a coordinating atom, such as phosphorus.

Table 2: Application of this compound in Ligand Synthesis

| Ligand Type | Metal Complex | Catalytic Application Area | Reference |

| Chiral Pyrrolidinyl-Biphenyl Phosphine | Not Specified | Asymmetric Catalysis | core.ac.uk |

| Not Specified | Gold(I) Complex | Metal-Catalyzed Reactions | tesisenred.net |

Development of Novel Catalytic Systems

While no specific catalytic systems based on this compound have been documented, the terminal alkyne functionality is widely utilized in the design of ligands for transition metal catalysts. emory.edursc.org The incorporation of such a ligand can influence the electronic and steric properties of the metal center, thereby tuning its catalytic activity and selectivity. rsc.org

For instance, ethynyl-containing ligands can be used to synthesize metal complexes for a variety of organic transformations. The naphthalene backbone could provide thermal and chemical stability to the resulting catalyst. Research on related metal complexes with ligands containing different functional groups has shown that the ligand framework plays a crucial role in the catalytic performance. nih.gov The development of catalysts with redox-active ligands, which can participate in electron transfer processes, is a significant area of research for enabling challenging chemical transformations. emory.edu

Table 1: Potential Catalytic Applications for Metal Complexes of this compound Derivatives

| Potential Catalytic Reaction | Metal Center | Role of this compound Ligand | Hypothetical Benefit |

| Cross-Coupling Reactions | Palladium, Nickel | Stabilizing ligand, electronic tuning | Enhanced stability and selectivity |

| Polymerization | Iron, Cobalt | Control of polymer chain growth | Production of polymers with specific properties |

| Oxidation Reactions | Copper, Iron | Redox-active component | Catalysis of aerobic oxidations emory.edu |

Supramolecular Assemblies and Host-Guest Chemistry

Supramolecular chemistry focuses on the non-covalent interactions between molecules to form larger, organized structures. wikipedia.org The aromatic naphthalene unit and the ethynyl group of this compound make it a candidate for constructing supramolecular assemblies through π-π stacking and hydrogen bonding interactions.

Molecular Recognition and Self-Assembly

Molecular recognition is the specific binding of a "guest" molecule to a complementary "host" molecule. escholarship.org While there is no specific research on this compound in this context, related oligo(naphthylene–ethynylene) structures have been shown to self-assemble on surfaces into ordered patterns. researchgate.net The conformation of the naphthalene units plays a key role in directing the self-assembly process. researchgate.net

The self-assembly of molecules can lead to the formation of supramolecular polymers, which are long chains held together by non-covalent bonds. researchgate.net Naphthalene-containing molecules have been studied for their ability to drive the formation of water-soluble supramolecular polymers through naphthalene-naphthalene interactions. researchgate.net The resulting materials can exhibit stimuli-responsive behavior, making them interesting for applications in areas like drug delivery and sensors. nih.govmdpi.com

Table 2: Potential Supramolecular Structures Incorporating this compound

| Supramolecular Assembly | Driving Non-Covalent Interaction | Potential Application |

| Self-Assembled Monolayers | π-π stacking, van der Waals forces | Surface patterning, molecular electronics researchgate.net |

| Supramolecular Polymers | Naphthalene-naphthalene interactions, hydrogen bonding | Smart materials, gels researchgate.netresearchgate.net |

| Host-Guest Complexes | Hydrophobic interactions, π-π stacking | Molecular sensing, encapsulation wikipedia.orgnih.gov |

Nano-confinement Effects on Reactivity

Nano-confinement refers to the restriction of molecules within a space on the nanometer scale. This confinement can significantly alter the reactivity and properties of the enclosed molecules. While no studies have specifically investigated the nano-confinement of this compound, this is an active area of research for a wide range of molecules. Confining molecules can lead to increased reaction rates, enhanced selectivity, and the stabilization of reactive intermediates.

The principles of nano-confinement are often explored using host molecules like cyclodextrins or self-assembled cages. The confined environment can influence the orientation of guest molecules, favoring certain reaction pathways over others. This strategy is being explored for developing highly selective catalytic systems and for controlling the outcome of chemical reactions.

Future Perspectives and Research Challenges for 1 Ethynyl 2 Methoxynaphthalene

Development of More Sustainable Synthesis Routes

Traditional methods for synthesizing arylalkynes, such as the Sonogashira coupling, often rely on palladium catalysts, copper co-catalysts, and organic bases, sometimes under anhydrous and anaerobic conditions. oup.comnih.govnih.gov While effective, the drive towards green chemistry necessitates the development of more sustainable and environmentally benign synthetic protocols. jmaterenvironsci.comucf.edu Future research will likely focus on several key areas to make the synthesis of 1-ethynyl-2-methoxynaphthalene more eco-friendly.

One promising direction is the advancement of copper-free Sonogashira couplings , which mitigate the environmental and toxicological concerns associated with copper. nih.gov Another approach involves the use of recyclable catalysts , such as those supported on magnetic nanoparticles or polymers, which can be easily separated from the reaction mixture and reused, reducing waste and cost. mdpi.com The use of greener solvents, like water or bio-derived solvents such as dimethylisosorbide (DMI), is also a critical area of investigation. nih.govnih.gov

Furthermore, alternative synthetic strategies that improve atom economy are highly desirable. ucf.eduDirect C-H alkynylation of 2-methoxynaphthalene (B124790) represents a powerful, atom-economical alternative to traditional cross-coupling reactions, as it avoids the need for pre-functionalized starting materials like halo-naphthalenes. wikipedia.org Similarly, decarboxylative alkynylation , which uses carboxylic acids as readily available starting materials, presents another sustainable pathway that can be catalyzed by more abundant and less toxic metals like nickel or iron. jmaterenvironsci.comnih.goviaea.orgmdpi.com The development of these methods under milder conditions, for instance using photocatalysis, could further enhance their sustainability profile. wikipedia.orgmdpi.com

Energy-efficient techniques such as microwave-assisted synthesis can dramatically shorten reaction times and reduce energy consumption compared to conventional heating methods. mdpi.com The application of these green chemistry principles to the synthesis of this compound from precursors like 2-naphthol (B1666908) or 2-methoxynaphthalene is a key challenge for future synthetic chemists. libretexts.orgyoutube.com

Exploration of Novel Reactivity and Transformation Pathways

The ethynyl (B1212043) group in this compound is a versatile functional handle, ripe for exploration in a variety of chemical transformations beyond its role in simple coupling reactions. Its reactivity offers potential for constructing complex molecular architectures.

A significant area of future research lies in its participation in cycloaddition reactions . The alkyne functionality can act as a dienophile or dipolarophile. For instance, [4+2] cycloadditions (Diels-Alder reactions) and 1,3-dipolar cycloadditions are powerful methods for synthesizing six- and five-membered rings, respectively. libretexts.orgdoi.orgmdpi.com The dearomative [4+2] cycloaddition of the naphthalene (B1677914) ring itself, triggered by visible-light energy transfer, is a novel strategy to convert flat aromatic compounds into sp³-rich three-dimensional structures. nih.gov Investigating the participation of this compound in such reactions could lead to novel, complex heterocyclic and carbocyclic frameworks. frontiersin.org

The terminal alkyne is also a prime candidate for polymerization . The synthesis of polymers containing ethynylene units in their backbone can lead to conjugated materials with interesting electronic and optical properties. nih.govnih.gov The polymerization of this compound could yield polynaphthalene derivatives with properties modulated by the methoxy (B1213986) substituent. nih.govamanote.com Such polymers could find applications in organic electronics.

Further research into novel transformations such as transition-metal-free cyclizations, ene reactions, and other pericyclic reactions will undoubtedly uncover new synthetic pathways and provide access to previously inaccessible molecular scaffolds. libretexts.org

Advanced Functionalization for Tailored Properties

A major research challenge and opportunity lies in the advanced functionalization of the this compound scaffold to precisely tune its properties for specific applications. By strategically adding other functional groups, its electronic, optical, and material properties can be systematically modified.

The core concept revolves around creating "push-pull" systems by introducing electron-donating or electron-withdrawing groups to the naphthalene ring or by modifying the terminal alkyne. This strategy is known to have a profound impact on the photophysical properties of conjugated molecules, such as ethynylanthracenes, leading to tunable fluorescence and intramolecular charge transfer (ICT) characteristics. iaea.org For example, further functionalization of the naphthalene core of this compound could lead to new fluorescent probes or materials with significant non-linear optical (NLO) responses. ucf.eduanalis.com.my

The synthesis of a library of derivatives, where the position and nature of additional substituents are varied, will be crucial. This would allow for a systematic investigation into how different functional groups influence properties like absorption and emission wavelengths, fluorescence quantum yields, and two-photon absorption cross-sections. ucf.edunih.gov For instance, the introduction of groups that can engage in hydrogen bonding can dramatically alter fluorescence properties, leading to "turn-on" fluorescent sensors. mdpi.com

Deeper Understanding of Structure-Property Relationships

To guide the design of new functional molecules based on this compound, a deep and quantitative understanding of its structure-property relationships is essential. This requires a synergistic approach combining experimental characterization with computational modeling.

Photophysical studies will be central to this effort. Techniques such as steady-state and time-resolved fluorescence spectroscopy can provide data on key parameters like fluorescence quantum yields and lifetimes. nih.gov Transient absorption spectroscopy can be used to study the properties of excited states, such as intersystem crossing to the triplet state. nih.gov By comparing the photophysical properties of a series of derivatives, researchers can elucidate the role of the methoxy group, the ethynyl group, and other substituents in dictating the electronic behavior of the molecule. mdpi.comresearchgate.net

Computational chemistry , particularly using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), will be an indispensable tool. nih.govjmaterenvironsci.comdongguk.eduresearchgate.net These methods allow for the calculation of molecular geometries, frontier molecular orbital (HOMO-LUMO) energies, and electronic transition properties. jmaterenvironsci.comresearchgate.net Such calculations can predict how structural modifications will affect the optical and electronic properties, thereby guiding synthetic efforts towards molecules with desired characteristics. dongguk.edu For example, computational studies can help understand the nature of excited states (e.g., π→π* vs. n→π*) and predict the efficiency of processes like intramolecular charge transfer, which are crucial for applications in optoelectronics. jmaterenvironsci.commdpi.com

Integration into Multicomponent Systems and Complex Architectures

The true potential of this compound may be realized when it is used as a building block for larger, more complex systems. Its bifunctional nature—a polymerizable alkyne and a functionalizable naphthalene core—makes it an attractive monomer for the synthesis of advanced materials.

A key research direction is the synthesis of naphthalene-based polymers . Porous organic polymers derived from naphthalene have shown promise in applications such as gas uptake (e.g., CO₂) and as supports for catalysts. mdpi.commdpi.com By incorporating this compound into such polymer networks, either through its alkyne group or after further functionalization, new materials with tailored porosity and surface chemistry can be developed. The presence of the methoxy group and the π-system of the naphthalene could enhance interactions with specific molecules. mdpi.com

The use of this compound in multicomponent reactions offers a pathway to rapidly build molecular complexity in a single step. doi.org Furthermore, its ability to be incorporated into larger conjugated systems, such as alternating copolymers, could lead to materials with low optical band gaps, which are desirable for organic solar cells and other electronic devices. nih.govnih.govresearchgate.net The ethynyl linker provides rigidity and planarity to polymer chains, which can facilitate electronic delocalization and improve material performance. nih.gov The challenge will be to control the polymerization process to achieve well-defined architectures and to understand how the incorporation of this specific monomer influences the final properties of the bulk material.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products